5-Benzothiazol-2-yl-2-chloro-phenylamine
Overview
Description
5-Benzothiazol-2-yl-2-chloro-phenylamine is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities.
Biochemical Analysis
Biochemical Properties
5-Benzothiazol-2-yl-2-chloro-phenylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . This inhibition is significant in the context of developing treatments for hyperpigmentation disorders. Additionally, this compound interacts with proteins involved in cell signaling pathways, potentially modulating their function and impacting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival. Furthermore, this compound affects gene expression, altering the transcription of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For example, its interaction with tyrosinase involves binding to the enzyme’s active site, preventing substrate access and subsequent melanin production . Additionally, this compound can modulate enzyme activity through allosteric interactions, leading to changes in cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, reducing its efficacy. In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function are sustained over time, with no significant loss of activity observed.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, toxic effects can be observed, including liver and kidney damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, this compound can affect metabolic flux, altering the levels of key metabolites involved in cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cell membranes and reach intracellular targets.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis in cancer cells. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
The synthesis of 5-Benzothiazol-2-yl-2-chloro-phenylamine typically involves the reaction of 2-aminobenzenethiol with 2-chlorobenzoyl chloride under acidic conditions. This reaction forms the benzothiazole ring through cyclization . Industrial production methods often employ similar synthetic routes but may include optimizations such as microwave irradiation or the use of catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
5-Benzothiazol-2-yl-2-chloro-phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Scientific Research Applications
5-Benzothiazol-2-yl-2-chloro-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound exhibits antimicrobial properties, making it useful in the study of bacterial and fungal infections.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Benzothiazol-2-yl-2-chloro-phenylamine involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of enzymes critical for bacterial cell wall synthesis. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5-Benzothiazol-2-yl-2-chloro-phenylamine include other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
5-Chloro-2-mercaptobenzothiazole: Used in the rubber industry as a vulcanization accelerator.
2-Phenylbenzothiazole: Exhibits significant anticancer activity.
This compound stands out due to its unique combination of a benzothiazole ring and a chloro-substituted phenyl group, which enhances its biological activity and makes it a versatile compound in various fields of research .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-chloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRAMJXBKRGJME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352198 | |
Record name | 5-Benzothiazol-2-yl-2-chloro-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292644-34-9 | |
Record name | 5-Benzothiazol-2-yl-2-chloro-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,3-BENZOTHIAZOL-2-YL)-2-CHLOROANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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